2-Ethynyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFBHHWRKCIHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468509 | |
| Record name | 2-Ethynyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125600-42-2 | |
| Record name | 2-Ethynyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Ethynyl 4 Nitroaniline and Its Derivatives
Established Synthetic Pathways for 2-Ethynyl-4-nitroaniline
The construction of this compound is primarily accomplished through the strategic functionalization of pre-existing aniline (B41778) or benzene (B151609) derivatives. The choice of the synthetic route often depends on the availability and cost of the starting materials.
Precursor Chemistry and Starting Materials (e.g., Halonitroanilines)
The most direct route to this compound involves the ethynylation of a 2-substituted-4-nitroaniline. Halonitroanilines, particularly iodo- and bromo-substituted derivatives, are common precursors due to the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions. wikipedia.org The reactivity order for the halide is generally I > Br > Cl. wikipedia.org
Common starting materials for the synthesis include:
2-Iodo-4-nitroaniline (B1222051): This is a direct precursor where the iodine atom is substituted by an ethynyl (B1212043) group via a cross-coupling reaction. chemsrc.com
2-Bromo-4-nitroaniline: An alternative to the iodo-derivative, often used in Sonogashira couplings. libretexts.org
4-Nitroaniline (B120555): Can be used in multi-step syntheses where a halogen is first introduced at the 2-position before subsequent ethynylation. kochi-tech.ac.jpmagritek.com
2,5-Dibromoacetanilide: This precursor can be used in a multi-step approach where one bromine atom is selectively substituted, and the acetyl protecting group is later removed. thieme-connect.com
The table below summarizes key precursors for the synthesis of this compound.
| Precursor Name | CAS Number | Role in Synthesis |
| 2-Iodo-4-nitroaniline | 6293-83-0 | Direct precursor for ethynylation. chemsrc.com |
| 2,5-Dibromo-4-nitroaniline (B1352729) | - | Intermediate in a multi-step synthesis. thieme-connect.com |
| 4-Nitroaniline | 100-01-6 | Starting material for halogenation and subsequent ethynylation. kochi-tech.ac.jpsolubilityofthings.com |
| 2,5-Dibromoacetanilide | - | Starting material in a multi-step pathway. thieme-connect.com |
Ethynylation Strategies (e.g., Palladium-Catalyzed Sonogashira Cross-Coupling)
The cornerstone of modern ethynylation is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for synthesizing complex molecules like this compound. wikipedia.orgmdpi.com
The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgnumberanalytics.com The source of the ethynyl group can be a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), where the silyl (B83357) group is removed in situ or in a subsequent step, or acetylene (B1199291) gas itself. wikipedia.orgbeilstein-journals.org
The catalytic process involves two interconnected cycles:
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodo-4-nitroaniline). wikipedia.org This is often the rate-limiting step. wikipedia.org
The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org
Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final arylethyne product and regenerates the Pd(0) catalyst. numberanalytics.com
Multi-Step Synthesis Approaches and Key Intermediate Isolation
A representative multi-step synthesis involves the following key steps:
Deacetylation: The starting material, 2,5-dibromoacetanilide, is treated with a strong acid like sulfuric acid to remove the acetyl protecting group, yielding the key intermediate, 2,5-dibromo-4-nitroaniline. thieme-connect.com This intermediate was isolated as bright-yellow crystals with a 93% yield. thieme-connect.com
Selective Sonogashira Coupling: The 2,5-dibromo-4-nitroaniline intermediate can then undergo a selective Sonogashira reaction. Due to the different electronic environments of the two bromine atoms, one can be selectively replaced. For instance, reaction with phenylacetylene (B144264) can yield 2-bromo-4-nitro-5-phenylethynylaniline as an isolated intermediate. thieme-connect.com
Second Ethynylation: The remaining bromine atom can then be subjected to a second Sonogashira coupling with a different alkyne to build more complex derivatives. thieme-connect.com
This stepwise approach provides versatility in creating a library of derivatives from a common intermediate.
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency of the synthesis of this compound and its derivatives, particularly via the Sonogashira reaction, careful optimization of the catalyst, ligands, solvent, and base is crucial. numberanalytics.com
Catalyst Systems and Ligand Effects
The choice of the catalyst and associated ligands is paramount for a successful Sonogashira coupling.
Palladium and Copper Catalysts: The classic system employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), and a copper(I) co-catalyst, typically CuI. libretexts.orgnumberanalytics.com The copper salt accelerates the reaction, allowing it to proceed under milder conditions, such as at room temperature. wikipedia.org However, the presence of copper can sometimes lead to undesirable side reactions like the homocoupling of alkynes (Glaser coupling), necessitating an inert atmosphere. mdpi.com This has led to the development of copper-free Sonogashira protocols. libretexts.orgorganic-chemistry.org
Ligand Effects: Ligands stabilize the palladium center and modulate its reactivity. numberanalytics.com
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is the most common ligand. libretexts.org Bulky and electron-rich phosphine ligands have been shown to facilitate more efficient coupling. libretexts.org
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. libretexts.orgresearchgate.net Their strong σ-donating properties can enhance the catalytic activity, allowing for lower catalyst loadings and the coupling of less reactive aryl chlorides. wikipedia.orglibretexts.org Studies have shown that both the steric bulk and the σ-donor properties of NHC ligands are critical for accelerating the reaction. researchgate.net
Alternative Catalyst Systems: To reduce cost and toxicity associated with palladium, research has explored the use of other transition metals. Iron and cobalt complexes have been developed as catalysts for Sonogashira-type reactions, showing high activity in specific applications. nih.gov
The following table summarizes various catalyst and ligand systems used in Sonogashira reactions.
| Catalyst System | Ligand Type | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Phosphine | The classic, widely used system. libretexts.orgnumberanalytics.com |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky Phosphine | High efficiency, used in copper-free systems. organic-chemistry.org |
| Pd-NHC Complexes / CuI | N-Heterocyclic Carbene | Highly active, stable, effective for challenging substrates. libretexts.orgresearchgate.net |
| Pd-Salen Complex | Schiff Base | Enables copper-free reaction at room temperature. rsc.org |
| Fe(acac)₃ / 2,2'-bipyridyl | - | Palladium-free alternative. nih.gov |
Solvent Selection and Reaction Environment
The reaction environment, including the solvent and base, significantly influences the outcome of the synthesis.
Solvent Selection: The solvent must solubilize the reactants and catalyst while facilitating the reaction.
Amine Solvents: Solvents like triethylamine (B128534) and diisopropylamine (B44863) are frequently used as they can also function as the required base. numberanalytics.com
Polar Aprotic Solvents: Dimethylformamide (DMF) is a common choice for Sonogashira reactions. mdpi.com
Alcohols: A study optimizing a copper-free Sonogashira reaction found isopropanol (B130326) to be an excellent solvent, leading to high yields at room temperature. rsc.org
Aqueous Media: Sustainable "green chemistry" approaches have been developed that use water as the solvent, often with the help of surfactants. organic-chemistry.org
The effect of different solvents on the yield of a model Sonogashira coupling reaction is illustrated in the table below, based on data from a study using a Pd-salen complex catalyst. rsc.org
| Solvent | Time (h) | Yield (%) |
| Isopropanol | 12 | 92 |
| Methanol | 12 | 85 |
| Ethanol | 12 | 88 |
| DMF | 12 | 75 |
| Acetonitrile | 12 | 72 |
| Dioxane | 12 | 65 |
Conditions: Iodobenzene (0.5 mmol), phenylacetylene (1 mmol), Pd-complex C2 (2 mol%), K₂CO₃ (1.5 mmol), Solvent (2 mL), 25 °C. Data sourced from a study on Pd-salen complexes. rsc.org
Base Selection: The base plays a critical role in deprotonating the terminal alkyne, a key step in the catalytic cycle. wikipedia.org The choice and strength of the base can impact reaction rates and yields. Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used, particularly in protocols where amine solvents are not employed. rsc.org Optimization studies have shown that strong inorganic bases often provide excellent yields. rsc.org
Regioselectivity and Chemoselectivity Control in Synthesis
The synthesis of this compound and its derivatives requires precise control over both regioselectivity and chemoselectivity due to the presence of multiple reactive functional groups: an amino group, a nitro group, and an alkyne moiety. The primary challenge lies in performing transformations on one part of the molecule without affecting the others.
Regioselectivity in this context primarily refers to controlling the position of substitution on the aromatic ring. When synthesizing the core structure, for instance, via Sonogashira coupling of a di-halogenated nitroaniline, the choice of catalyst and reaction conditions is paramount to ensure the ethynyl group is introduced at the desired C-2 position. Similarly, if starting with an aniline and introducing the nitro group, the directing effects of the existing substituents must be managed to achieve the desired 4-nitro substitution pattern. Directing groups play a crucial role in influencing the regiochemical outcome of such reactions. numberanalytics.com For example, an amino group is an ortho-, para-director, while a nitro group is a meta-director. numberanalytics.com The synthesis of asymmetrically substituted 2-nitroanilines can be achieved through methods like nucleophilic aromatic substitution (ArSN), where the choice of solvent and base can dictate the regiochemical outcome. uj.edu.pl
Chemoselectivity is critical to preserve the integrity of the functional groups. The nitro group is susceptible to reduction, the amino group can undergo oxidation or acylation, and the terminal alkyne can participate in various additions and couplings. Synthetic strategies must therefore employ mild conditions and selective reagents.
A common route to 2-substituted indoles, which are key derivatives, involves the cyclization of 2-ethynylanilines. sci-hub.se The success of this transformation is highly dependent on the chemoselective activation of the alkyne without disturbing the nitro or amino groups. Various catalytic systems have been developed to achieve this. For instance, palladium-catalyzed cyclization can proceed under conditions that are tolerant of functional groups like bromo, chloro, and cyano groups. sci-hub.se Metal-free reduction methods for nitro groups, using reagents like tetrahydroxydiboron, highlight the availability of chemoselective transformations that can be applied in the synthesis of derivatives, tolerating sensitive groups such as alkynes. organic-chemistry.org
In the synthesis of more complex derivatives, such as substituted indoles from 2-halonitroanilines, tandem Sonogashira coupling and heteroannulation reactions can be employed. The selectivity of these reactions, yielding different nitrogen-substituted indoles, can often be controlled simply by varying the solvent. researchgate.net Furthermore, advanced methods using engineered enzymes, such as nitroreductases, have shown potential in altering regioselectivity for the reduction of specific nitro groups in polynitroaromatic compounds, a principle that could be applied to complex derivatives of this compound. nih.gov
The following table summarizes various catalytic systems used for the cyclization of 2-ethynylanilines to 2-substituted indoles, a common transformation for derivatives of the title compound, illustrating the control of chemoselectivity.
| Catalyst System | Solvent | Temperature | Key Features & Selectivity | Reference |
| Pd(OAc)₂ | TPGS-750-M/Water | 80 °C (MW) | Effective for N-unprotected anilines; reaction is sensitive to heating mode (microwave vs. conventional). | mdpi.com |
| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Reflux or RT | Metal-free cyclization; tolerates bromo, chloro, cyano, and ethoxycarbonyl groups. | sci-hub.se |
| NaAuCl₄·2H₂O | Ethanol | RT | Gold-catalyzed cyclization under mild conditions. | sci-hub.se |
| In(OTf)₃ | Dichloroethane | 80 °C | Indium-catalyzed cyclization; regioselectivity depends on the alkyne substituent (terminal vs. substituted). | organic-chemistry.org |
| CuI | DMF | 100-110 °C | Copper-promoted cyclization, though requires higher temperatures. | sci-hub.se |
Diversity-Oriented Synthesis Utilizing this compound Precursors
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules from a common starting material. scispace.com The molecular architecture of this compound makes it an exceptionally versatile precursor for DOS, as it possesses three distinct and reactive functional handles: a terminal alkyne, an aromatic amino group, and a nitro group. Each of these sites can be selectively manipulated to generate a wide array of molecular scaffolds. scispace.com
The core principle of using this precursor in DOS is to leverage the unique reactivity of each functional group in sequential or tandem reactions to build molecular complexity and diversity. scispace.comscispace.com
Alkyne Moiety: The terminal alkyne is a gateway to numerous transformations. It can participate in transition-metal-catalyzed cyclizations to form heterocyclic systems like indoles and quinolines. organic-chemistry.orgnih.gov For example, palladium or copper catalysis can initiate an intramolecular attack from the ortho-amino group onto the activated alkyne to furnish the indole (B1671886) core. sci-hub.semdpi.com Furthermore, the alkyne can undergo [3+3] annulation reactions or serve as a partner in cycloaddition reactions, rapidly building complex polycyclic structures. researchgate.net
Amino Group: The primary amino group can be functionalized through acylation, alkylation, or sulfonylation. More importantly, it can act as an internal nucleophile in cyclization reactions. For instance, condensation of the amine with a carbonyl compound followed by cyclization onto the alkyne is a known route to various nitrogen-containing heterocycles.
Nitro Group: The nitro group is not merely a passive substituent. It strongly influences the electronic properties of the aromatic ring, enabling certain nucleophilic aromatic substitution reactions. Its most significant role in DOS, however, is as a masked amino group. organic-chemistry.org Chemoselective reduction of the nitro group to a second amine opens up a new axis for diversification. This newly formed diamine can undergo condensation with dicarbonyl compounds to yield heterocycles like quinoxalines. arabjchem.org An unprecedented in situ selective reduction of one nitro group in a dinitroaniline precursor has been shown to allow the synthesis of novel 7-amino-5-nitro-2-substituted indoles. researchgate.net
The power of this compound as a DOS precursor is realized when these individual reactions are combined. A synthetic sequence might involve an initial Sonogashira coupling to install a substituted alkyne, followed by a base-mediated cyclization to form an indole. The nitro group on this indole can then be reduced and further functionalized, leading to a library of complex, multi-substituted indole derivatives from a single, simple starting point. This approach, where a single substrate is channeled through different reaction pathways to produce diverse molecular frameworks, is a hallmark of diversity-oriented synthesis. beilstein-journals.org
The table below illustrates the utility of this compound and related precursors in generating diverse heterocyclic cores.
| Precursor Functional Group Utilized | Reaction Type | Resulting Heterocyclic Core | Catalyst/Reagent Example | Reference |
| Amino Group & Alkyne | Intramolecular Cyclization | Indole | Pd(OAc)₂, TBAF, CuI | sci-hub.semdpi.com |
| Amino Group & Alkyne | Intermolecular Dimerization/Cyclization | Quinoline (B57606) | Indium(III) Triflate | organic-chemistry.org |
| Nitro Group (as masked Amine) & Alkyne | Reductive Cyclization | Quinoxaline (from resulting diamine) | Iron Catalysts | arabjchem.org |
| Alkyne & Nitrile (on related precursors) | Annulation/Cyclization | Pyrrolo[3,4-b]quinoline | CuI | acs.org |
| Amino Group, Alkyne & external reagent | Pictet–Spengler-type cyclization | Chromeno[4,3-b]indole | Lewis Acid | lookchem.com |
Chemical Transformations and Mechanistic Investigations of 2 Ethynyl 4 Nitroaniline
Reactivity of the Ethynyl (B1212043) Moiety in Organic Reactions
The ethynyl group of 2-Ethynyl-4-nitroaniline is a site of significant chemical activity. Its reactivity is profoundly influenced by the electronic effects of the substituents on the aniline (B41778) ring. The potent electron-withdrawing nature of the nitro group, positioned para to the amino group and ortho to the ethynyl substituent, renders the alkyne electron-deficient. This electronic profile dictates its behavior in various organic reactions.
Cycloaddition Reactions (e.g., [2+2], [4+2])
The electron-deficient nature of the alkyne in this compound makes it an excellent candidate for participation in cycloaddition reactions, where it typically acts as the electron-poor component.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful method for forming six-membered rings. libretexts.org In this concerted process, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.orgoregonstate.edu Due to the strong electron-withdrawing effect of the ortho-nitro group, the ethynyl moiety of this compound is activated, making it a potent dienophile. It can react with electron-rich dienes to yield substituted cyclohexadiene derivatives, which can subsequently be aromatized to form complex benzene (B151609) derivatives. The reaction proceeds in a single step, ensuring high stereospecificity. rsc.org The regioselectivity is governed by the electronic nature of the substituents on both the diene and the dienophile. oregonstate.eduuchicago.edu For instance, reaction with an unsymmetrical diene like 1-methoxy-1,3-butadiene (B1596040) would be expected to yield the "ortho" regioisomer preferentially.
[3+2] Cycloaddition: This class of reactions is crucial for the synthesis of five-membered heterocycles. While direct examples with this compound are not prevalent, its activated alkyne can serve as a dipolarophile in reactions with 1,3-dipoles such as azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. Annulations involving nitro-substituted building blocks are well-established for creating a variety of heterocycles. chim.it
Annulation and Ring-Forming Transformations
The ortho-amino-ethynyl arrangement in this compound is a classic precursor for the synthesis of fused heterocyclic systems, most notably quinolines.
Friedländer Annulation: The Friedländer synthesis is a widely used method for constructing quinoline (B57606) rings, typically involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. A modification of this reaction, reacting an ortho-aminoaryl alkyne with an aldehyde, provides a direct route to 2,4-disubstituted quinolines. Research has shown that related compounds, such as 2-(trimethylsilylethynyl)aniline, react with various arylaldehydes in the presence of an acid catalyst to form quinolines. researchgate.net By analogy, this compound is an ideal substrate for synthesizing 6-nitroquinolines. The reaction with an aldehyde (R-CHO) would proceed via acid-catalyzed addition to the alkyne followed by cyclization and dehydration to furnish the corresponding 2-substituted-4-aryl-6-nitroquinoline. This method is highly valued for its atom economy and the complexity generated in a single step. rsc.orgrsc.org
Table 1: Representative Friedländer Annulation for Quinolone Synthesis
| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product |
| This compound | Benzaldehyde | Acid (e.g., H₂SO₄) | 6-Nitro-2-phenylquinoline |
| This compound | 4-Methoxybenzaldehyde | Acid (e.g., H₂SO₄) | 2-(4-Methoxyphenyl)-6-nitroquinoline |
| This compound | Propanal | Acid (e.g., H₂SO₄) | 2-Ethyl-6-nitroquinoline |
Nucleophilic and Electrophilic Reactivity Profiles
The dual electronic nature of the aniline ring imparts a distinct reactivity profile to the ethynyl group.
Electrophilic Profile and Nucleophilic Addition: The sp-hybridized carbons of an alkyne are inherently more electrophilic than the sp²-hybridized carbons of an alkene. msu.edulibretexts.org This electrophilicity is significantly amplified in this compound by the strong electron-withdrawing nitro group. Consequently, the alkyne is highly susceptible to nucleophilic attack. libretexts.orgvaia.com This mode of reaction is not common for unactivated alkenes. msu.edu Strong nucleophiles, such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), can add across the triple bond. The addition typically follows an anti stereochemical pathway, leading to the trans alkene product. This reactivity provides a pathway to functionalized vinylaniline derivatives.
Electrophilic Addition: While the ethynyl group is electron-poor, it can still undergo electrophilic addition with strong electrophiles like halogens (Br₂) or hydrogen halides (HBr). libretexts.org However, its reactivity towards electrophiles is generally lower than that of a corresponding alkene due to the more tightly held pi-electrons of the triple bond. msu.edulibretexts.org The reaction with one equivalent of an electrophile (E-Nu) would yield a vinylaniline, with the electrophile (E) adding to the terminal carbon and the nucleophile (Nu) adding to the carbon attached to the ring, following Markovnikov's rule.
Transformations Involving the Amino Group of this compound
The primary aromatic amino group is a key functional handle for a wide array of chemical modifications, from simple acylation to the construction of complex azo compounds.
Acylation and Amidation Reactions
The amino group of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction is fundamental in organic synthesis for protecting the amino group or for building more complex molecular architectures. The reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) proceeds efficiently to give the corresponding N-acyl-2-ethynyl-4-nitroaniline. The electronic impact of the nitro group can make the amine less nucleophilic than aniline itself, but the reaction remains highly feasible.
Table 2: Examples of Acylation Reactions
| Acylating Agent | Base | Product |
| Acetyl Chloride | Pyridine | N-(2-Ethynyl-4-nitrophenyl)acetamide |
| Benzoyl Chloride | Pyridine | N-(2-Ethynyl-4-nitrophenyl)benzamide |
| Acetic Anhydride | None (or cat. acid) | N-(2-Ethynyl-4-nitrophenyl)acetamide |
| Methanesulfonyl Chloride | Triethylamine (B128534) | N-(2-Ethynyl-4-nitrophenyl)methanesulfonamide |
Diazotization and Coupling Reactions
The conversion of the primary amino group into a diazonium salt is one of the most versatile transformations in aromatic chemistry. organic-chemistry.org This two-step process opens up pathways to replace the amino group with a wide variety of other functionalities.
Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C), to form the corresponding 2-ethynyl-4-nitrobenzenediazonium salt. masterorganicchemistry.comlumenlearning.com This intermediate is generally unstable and is used immediately in subsequent reactions.
Sandmeyer and Related Reactions: The resulting diazonium salt is a valuable intermediate for introducing a range of substituents onto the aromatic ring. wikipedia.org In the presence of a copper(I) salt catalyst, the diazonium group can be replaced by a halide (Cl, Br) or a cyanide (CN) in what is known as the Sandmeyer reaction. masterorganicchemistry.comwikipedia.org Other transformations include replacement by iodide (using KI), fluoride (B91410) (Balz-Schiemann reaction), and a hydroxyl group (by heating in water). masterorganicchemistry.com These reactions provide access to a series of 1-substituted-2-ethynyl-4-nitrobenzene compounds that would be difficult to synthesize by direct electrophilic aromatic substitution.
Azo Coupling: The 2-ethynyl-4-nitrobenzenediazonium ion is an electrophile and can attack electron-rich aromatic rings, such as phenols or anilines, in an electrophilic aromatic substitution known as azo coupling. masterorganicchemistry.comunb.ca This reaction results in the formation of highly colored azo compounds, which are widely used as dyes. unb.ca Coupling with a compound like phenol (B47542) would occur at the para position to yield 2-ethynyl-4'-hydroxy-4-nitroazobenzene, a complex molecule synthesized in a straightforward manner. researchgate.net
Table 3: Potential Products from Diazonium Salt Reactions
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name |
| Sandmeyer (Chlorination) | CuCl, HCl | -Cl | 1-Chloro-2-ethynyl-4-nitrobenzene |
| Sandmeyer (Bromination) | CuBr, HBr | -Br | 1-Bromo-2-ethynyl-4-nitrobenzene |
| Sandmeyer (Cyanation) | CuCN, KCN | -CN | 2-Ethynyl-4-nitrobenzonitrile |
| Iodination | KI | -I | 1-Ethynyl-2-iodo-4-nitrobenzene |
| Hydroxylation | H₂O, H⁺, Δ | -OH | 2-Ethynyl-4-nitrophenol |
| Azo Coupling | Phenol, NaOH | -N=N-Ph-OH | 2-Ethynyl-4'-hydroxy-4-nitroazobenzene |
Oxidative Transformations to Nitroso or Nitro Derivatives
The amino group of aniline and its derivatives can be oxidized to form nitroso or nitro compounds, with the outcome often dependent on the chosen oxidizing agent and reaction conditions. While specific studies on the direct oxidation of this compound are limited, the reactivity can be inferred from studies on related compounds such as 4-nitroaniline (B120555) and 4-ethynylaniline (B84093).
The oxidation of anilines bearing electron-withdrawing groups, such as the nitro group, generally proceeds more smoothly to the corresponding nitro derivatives compared to electron-rich anilines. acs.org For instance, 4-nitroaniline can be oxidized to 4-nitronitrosobenzene. In one study, the oxidation of 4-nitroaniline using potassium peroxymonosulfate (B1194676) (Oxone) yielded 4-nitronitrosobenzene, albeit with some contamination from the corresponding azoxybenzene (B3421426) derivative. nih.govwikipedia.org The reaction temperature can be a crucial factor in determining the product selectivity; higher temperatures often favor the formation of nitroarenes, while nitroso derivatives may be obtained at room temperature. aip.org
However, the presence of the ethynyl group at the 2-position introduces additional complexity. The ethynyl group is known to be an electron-deactivating group, which can hinder the oxidation of the amino group. nih.gov A study on the oxidation of 4-ethynylaniline reported a low yield of the corresponding nitro compound (30%), highlighting the deactivating nature of the ethynyl substituent. acs.org This suggests that the oxidation of this compound would likely require strong oxidizing agents and carefully optimized conditions to achieve significant conversion to either the nitroso or a further oxidized dinitro derivative.
Several oxidizing agents and catalytic systems have been employed for the oxidation of anilines, as summarized in the table below. These provide a basis for potential synthetic routes for the oxidative transformation of this compound.
Table 1: Oxidizing Agents and Conditions for the Transformation of Anilines
| Oxidizing Agent/Catalyst | Substrate Example | Product | Yield (%) | Reference |
| Potassium peroxymonosulfate (Oxone) | 4-Nitroaniline | 4-Nitronitrosobenzene | 64 | nih.govwikipedia.org |
| m-Chloroperbenzoic acid (m-CPBA) | 4-Nitroaniline | 1,4-Dinitrobenzene | High | aip.org |
| Sodium perborate (B1237305) / Acetic acid | Anilines with electron-withdrawing groups | Nitroarenes | Smooth conversion | aip.org |
| Hydrogen peroxide / Heteropolyacid catalyst | Anilines | Nitroarenes or Nitrosoarenes | Good (temperature dependent) | aip.org |
Modifications of the Nitro Group and its Influence on Reactivity
The nitro group in this compound is a key functional group that significantly influences the molecule's chemical reactivity. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. A primary chemical transformation of the nitro group is its reduction to an amino group, which dramatically alters the electronic properties and subsequent reactivity of the molecule.
The reduction of aromatic nitro compounds to primary amines is a well-established transformation with a wide variety of available reagents. wikipedia.orgwashington.eduresearchgate.net This conversion is crucial as it transforms the electron-withdrawing nitro group into a strongly electron-donating amino group, thereby activating the aromatic ring for electrophilic substitution and altering the reactivity of the ethynyl group. For instance, the reduction of 2-nitro-4-(phenylethynyl)aniline, a compound structurally similar to this compound, to 3,4-diaminobenzil has been reported.
The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of the reducible ethynyl group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. washington.edu However, these conditions can also lead to the reduction of the alkyne. Milder reducing agents such as iron, zinc, or tin(II) chloride in acidic media are often employed to selectively reduce the nitro group while preserving other functional groups. washington.edu
Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent | Conditions | Selectivity Notes | Reference |
| H₂ / Pd/C | - | Can also reduce alkynes. | washington.edu |
| H₂ / Raney Nickel | - | Can be used when dehalogenation is a concern. | washington.edu |
| Fe / Acid (e.g., AcOH) | Acidic | Mild and can be selective for the nitro group. | washington.edu |
| Zn / Acid (e.g., AcOH) | Acidic | Mild and can be selective for the nitro group. | washington.edu |
| SnCl₂ | Acidic | Mild and selective for the nitro group. | washington.edu |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous | Can be used for selective reduction. | wikipedia.org |
The electronic influence of the nitro group extends to the reactivity of the ethynyl moiety. The electron-withdrawing nature of the nitro group can impact the efficiency of reactions involving the alkyne, such as cycloaddition reactions. Conversely, reduction of the nitro group to an amine would enhance the electron density of the aromatic ring and potentially increase the reactivity of the ethynyl group in certain transformations.
Mechanistic Studies of this compound-Derived Reactions
Reaction Pathway Elucidation
The elucidation of reaction pathways for molecules like this compound often involves studying the reactivity of its constituent functional groups—the ethynyl, nitro, and amino moieties. While direct mechanistic studies on this compound are not extensively documented, insights can be drawn from related systems.
One important class of reactions involving the ethynyl group is cycloaddition. science.govlibretexts.org For instance, the reaction of nitrosoarenes with alkynones to form N-hydroxyindoles proceeds through a cycloaddition pathway. wikipedia.org In a study involving the thermal reaction of 4-nitronitrosobenzene with 1-phenyl-2-propyne-1-one, a 3-benzoyl-1-hydroxy-5-nitroindole was formed, indicating a regioselective annulation process. wikipedia.org This suggests that the ethynyl group of this compound could participate in similar cycloaddition reactions, potentially with the nitroso derivative formed from the oxidation of its amino group, leading to complex heterocyclic structures.
The interplay between the nitro and amino groups can also lead to specific reaction pathways. For example, in the fragmentation of protonated N-alkyl-2-nitroanilines, an intramolecular oxidation of the alkyl chain by the nitro group has been observed, a pathway confirmed by DFT calculations. nih.gov This highlights the potential for intramolecular redox reactions in appropriately substituted nitroanilines.
Furthermore, the reduction of the nitro group to an amine opens up new reaction pathways. The resulting diamino-substituted ethynylarene can undergo a variety of condensation and cyclization reactions to form heterocyclic systems. The reduction of the related 2-nitro-4-(phenylethynyl)aniline, for example, leads to 3,4-diaminobenzil, which can subsequently self-polymerize.
Transition State Analysis and Kinetic Considerations
The kinetics of reactions involving this compound are influenced by the electronic effects of its substituents. The Hammett equation is a useful tool for quantifying the influence of substituents on reaction rates. researchgate.netnumberanalytics.com For the reduction of para-substituted nitroarenes, a Hammett plot of log(k/k₀) versus the substituent constant (σ) showed a linear relationship with a negative slope. frontiersin.org This indicates that electron-donating groups accelerate the reduction, while electron-withdrawing groups hinder it. Given that this compound has a strongly electron-withdrawing nitro group and a moderately deactivating ethynyl group, its reduction rate would be expected to be slower than that of unsubstituted nitrobenzene (B124822).
Transition state theory provides a framework for understanding the energy barriers of reaction pathways. wikipedia.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to model transition states and calculate activation energies. For example, DFT calculations on the gold-catalyzed cycloisomerization of nitroalkynes have been used to understand the endo versus exo selectivity based on the stability of the respective transition states. libretexts.org In the case of Sonogashira coupling, a key reaction for modifying the ethynyl group, DFT calculations have helped to elucidate the rate-limiting step and the influence of the aryl halide on the activation parameters. youtube.comrsc.org
For cycloaddition reactions, the stability of the transition state is crucial. Aromatic transition states, which follow the Hückel rule (4n+2 π-electrons), are particularly stable and lead to facile reactions. nih.gov The participation of the ethynyl and nitro-substituted aromatic ring of this compound in such reactions would involve complex transition states whose energies would determine the reaction feasibility and outcome.
Role of Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in many of the chemical transformations involving this compound, particularly in reactions modifying the ethynyl and nitro groups.
The Sonogashira coupling, a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a prime example. frontiersin.orgacs.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The catalytic cycle is generally understood to involve two interconnected cycles for palladium and copper. The palladium cycle includes oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which is a key reactive intermediate. frontiersin.org N-heterocyclic carbene (NHC) ligands have been shown to be effective in palladium-catalyzed Sonogashira reactions. numberanalytics.comnih.gov The choice of catalyst and ligands can significantly influence the reaction efficiency and substrate scope.
Table 3: Common Catalysts for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Ligand Type | Reference |
| [Pd(PPh₃)₄] | CuI | Phosphine (B1218219) | frontiersin.org |
| [Pd(PPh₃)₂Cl₂] | CuI | Phosphine | frontiersin.org |
| Pd(dppe)Cl₂ | CuI | Bidentate Phosphine | frontiersin.org |
| Pd/NHC complexes | CuI | N-Heterocyclic Carbene | nih.gov |
Catalysis is also crucial for the selective reduction of the nitro group. While stoichiometric reducing agents can be used, catalytic transfer hydrogenation offers a milder and more efficient alternative. frontiersin.org Palladium on zirconium phosphate (B84403) (Pd/ZrP) has been shown to be an effective heterogeneous catalyst for the transfer hydrogenation of nitroarenes using formic acid as a hydrogen source. frontiersin.org
In the context of cycloaddition reactions, copper(I) catalysts are widely used, for example, in the azide-alkyne cycloaddition (CuAAC) to form triazoles. libretexts.org While the cycloaddition of 4-nitronitrosobenzene with an alkynone was reported to be catalyst-free, wikipedia.org many cycloaddition reactions involving less reactive partners benefit from catalysis to lower the activation energy and control the regioselectivity.
Finally, the oxidative transformations of the amino group can also be facilitated by catalysts. Heteropolyoxometalates and rhodium complexes have been used as catalysts for the oxidation of anilines to nitro or nitroso compounds. aip.org The catalyst can influence the selectivity of the oxidation, with different products being favored under different catalytic conditions. aip.org
Advanced Spectroscopic and Analytical Characterization of 2 Ethynyl 4 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the structural framework of 2-ethynyl-4-nitroaniline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon environments can be obtained.
1H NMR for Proton Environment Analysis
The 1H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. In a deuterochloroform (CDCl3) solvent, the aromatic protons exhibit a signal at approximately 8.21 ppm. The high chemical shift value is attributed to the strong electron-withdrawing influence of the ortho-nitro group. The proton of the ethynyl (B1212043) group (C≡C-H) resonates at around 3.48 ppm, while the amine (NH2) protons appear as a singlet at 5.51 ppm. acs.org
Table 1: 1H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic (C-H) | 8.21 |
| Amine (NH₂) | 5.51 |
| Ethynyl (≡C-H) | 3.48 |
Data obtained in CDCl₃ solvent.
13C NMR for Carbon Skeleton Elucidation
The 13C NMR spectrum offers a detailed map of the carbon framework of this compound. The carbon atom of the ethynyl group directly attached to the aromatic ring appears at approximately 106.5 ppm, while the terminal ethynyl carbon resonates at 78.5 ppm. The carbon attached to the nitro group (C-NO2) is found at 138.4 ppm, and the carbon bonded to the amine group (C-NH2) is observed at 155.1 ppm. The aromatic C-H carbon gives a signal at 129.5 ppm. acs.org
Table 2: 13C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| C-NH₂ | 155.1 |
| C-NO₂ | 138.4 |
| Aromatic C-H | 129.5 |
| C-C≡ | 106.5 |
| ≡C-H | 85.5 |
| C≡C | 78.5 |
Data obtained in CDCl₃ solvent.
Two-Dimensional (2D) NMR Techniques for Structural Connectivity and 3D Arrangement
While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. emerypharma.comyoutube.com COSY experiments would confirm the coupling between adjacent protons, although in this specific molecule with largely isolated spin systems, its utility might be focused on long-range couplings. HSQC would directly correlate the proton signals with their attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would definitively establish the connectivity between the ethynyl group, the nitro group, and the amine group on the aniline (B41778) ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides critical information about the functional groups and molecular vibrations within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The stretching vibrations of the amine (NH2) group are observed as two distinct bands at approximately 3481 cm⁻¹ and 3371 cm⁻¹. acs.org A sharp band corresponding to the stretching vibration of the ethynyl C-H bond appears at 3293 cm⁻¹. acs.org The asymmetric and symmetric stretching vibrations of the nitro (NO2) group are also prominent features, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. For this molecule, a band at 1619 cm⁻¹ is attributed to the NO2 group. acs.org Interestingly, the C≡C stretching vibration, which is expected in the 2100-2260 cm⁻¹ region, is often weak or absent in the IR spectrum of symmetrically substituted alkynes due to a small change in dipole moment during the vibration. acs.orgspectroscopyonline.com
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3481, 3371 acs.org |
| Ethynyl (≡C-H) | Stretch | 3293 acs.org |
| Nitro (NO₂) | Stretch | 1619 acs.org |
Data obtained from KBr mull.
Raman Spectroscopy for Molecular Vibrations and Crystal Phase Analysis
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. A significant feature in the Raman spectrum of this compound is the strong band at 2107 cm⁻¹, which is characteristic of the C≡C triple bond stretching vibration. acs.org This band is strong in the Raman spectrum because the C≡C bond is highly polarizable, leading to a large change in polarizability during vibration. The presence of this band in the Raman spectrum, while absent or weak in the IR, confirms the symmetric nature of the alkyne substitution in certain contexts or simply the inherent properties of the bond's vibrational modes. acs.org Analysis of the low-frequency region in the Raman spectrum can also provide insights into the crystal lattice vibrations and polymorphic forms of the compound in the solid state. researchgate.net
Table 4: Key Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Alkyne (C≡C) | Stretch | 2107 acs.org |
Correlation of Vibrational Modes with Molecular Structure
The vibrational characteristics of this compound, a molecule featuring amino, nitro, and ethynyl functional groups on a benzene (B151609) ring, have been elucidated through infrared (IR) and Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule, allowing for the correlation of specific vibrational modes with its structural components.
The IR spectrum of this compound is marked by distinct bands that correspond to the stretching and bending vibrations of its functional groups. The amino (NH₂) group typically exhibits two stretching vibrations, which for a related compound, 2,6-diethynyl-4-nitroaniline (DENA), appear at 3481 and 3371 cm⁻¹. acs.org The ethynyl (C≡CH) group shows a characteristic stretching vibration for the terminal C-H bond around 3293 cm⁻¹. acs.org The nitro (NO₂) group's presence is confirmed by a strong absorption band, for instance, at 1619 cm⁻¹ in DENA. acs.org The carbon-nitrogen (C-N) bond stretching vibration is also observed, appearing around 1288 cm⁻¹. acs.org In Raman spectroscopy, a significant signal for the ethynyl group in DENA is found at 2107 cm⁻¹. acs.org
The correlation of these vibrational frequencies with the molecular structure provides valuable insights into the electronic environment of the functional groups. For example, the position and intensity of the NH₂ stretching bands can be influenced by hydrogen bonding, while the C≡C stretching frequency can be affected by conjugation with the aromatic ring. Theoretical studies, often employing methods like density functional theory (DFT), can further aid in the precise assignment of these vibrational modes and in understanding the interplay between the molecule's structure and its spectroscopic properties. researchgate.net
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The electronic structure and conjugation within this compound are effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelengths of these absorptions providing information about the energy gaps between electronic states.
In molecules like this compound, which possess both π-systems (from the benzene ring and ethynyl group) and non-bonding electrons (on the nitrogen and oxygen atoms of the amino and nitro groups), several types of electronic transitions can occur. These include π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital, are typically strong and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron to a π anti-bonding orbital, are generally weaker and appear at longer wavelengths.
The UV-Vis spectrum of a related compound, 2,6-diethynyl-4-nitroaniline (DENA), in chloroform (B151607) (CHCl₃) shows a maximum absorption (λₘₐₓ) at 350 nm. acs.org This absorption is characteristic of a highly conjugated system, where the ethynyl, nitro, and amino groups interact electronically with the benzene ring. This interaction, often referred to as a "push-pull" system, involves the electron-donating amino group and the electron-withdrawing nitro group, which enhances the intramolecular charge transfer (ICT) character of the electronic transitions. researchgate.net This ICT results in a bathochromic (red) shift of the absorption maximum to longer wavelengths compared to the individual chromophores. The extent of this shift is influenced by the solvent polarity, with more polar solvents often leading to further red shifts. researchgate.net
Table 1: UV-Vis Absorption Data for a Related Nitroaniline Derivative
| Compound | Solvent | λₘₐₓ (nm) |
| 2,6-Diethynyl-4-nitroaniline (DENA) | Chloroform | 350 acs.org |
Fluorescence Spectroscopy for Photoluminescence Characteristics
Fluorescence spectroscopy provides insights into the photoluminescence properties of this compound, revealing how the molecule emits light after being electronically excited. This technique is particularly sensitive to the molecule's structure and its interactions with the surrounding environment.
Upon excitation with UV-Vis light, this compound can relax from the excited state back to the ground state by emitting a photon. The wavelength of this emitted light is typically longer than the excitation wavelength, a phenomenon known as the Stokes shift. The fluorescence spectrum, which plots the intensity of emitted light versus wavelength, is characteristic of the molecule's electronic structure.
For the related compound, 2,6-diethynyl-4-nitroaniline (DENA), the luminescence emission maximum in chloroform is observed at 484 nm, with a quantum yield (η) of 0.04%. acs.org The quantum yield, which is the ratio of emitted photons to absorbed photons, indicates the efficiency of the fluorescence process. The relatively low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are significant in the relaxation of the excited state. The overlap between the absorption and emission spectra can also contribute to low light emission efficiency. acs.org The photoluminescence properties of such molecules can be influenced by factors like solvent polarity and the presence of quenchers. rhhz.netrsc.org
Table 2: Fluorescence Emission Data for a Related Nitroaniline Derivative
| Compound | Solvent | Emission λₘₐₓ (nm) | Quantum Yield (η) |
| 2,6-Diethynyl-4-nitroaniline (DENA) | Chloroform | 484 acs.org | 0.04% acs.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₈H₆N₂O₂), the expected molecular weight is approximately 162.15 g/mol . chemscene.com
Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides valuable information for its identification. The stability of the resulting fragment ions often dictates the most likely fragmentation pathways.
For aromatic nitro compounds, common fragmentation patterns include the loss of the nitro group (NO₂) as a neutral radical, resulting in a peak at M-46. The loss of nitric oxide (NO) can also occur, leading to a peak at M-30. The presence of the ethynyl group might lead to the loss of a C₂H radical (M-25). The amino group can also influence fragmentation, for example, through the loss of a hydrogen atom (M-1). miamioh.edudocbrown.infoyoutube.com
By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together. The relative abundance of each fragment ion, presented in the mass spectrum, further aids in confirming the proposed fragmentation pathways.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose. researchgate.net
In HPLC, a solution of the sample is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile phase and the stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is often suitable, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification and quantification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.
For the purification of related compounds like 2,6-diethynyl-4-nitroaniline, column chromatography using a silica (B1680970) gel (SiO₂) stationary phase with an eluent such as an isopropyl ether/hexane mixture has been reported to be effective. acs.org The progress of the separation can be monitored by techniques like thin-layer chromatography (TLC).
Crystallographic Analysis and Solid State Structure of 2 Ethynyl 4 Nitroaniline Systems
Single Crystal X-ray Diffraction Studies
Determination of Molecular Geometry and Conformation
The molecular geometry of nitroaniline derivatives is significantly influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group. In related compounds, the aromatic ring often exhibits a near-planar configuration, a feature that is likely to be present in 2-ethynyl-4-nitroaniline to maximize conjugation.
The conformation of the nitro and amino groups relative to the benzene (B151609) ring is also a critical aspect. The nitro group may be slightly twisted out of the plane of the aromatic ring, a common feature in nitrobenzene (B124822) derivatives. beilstein-journals.org The planarity of the amino group can also vary, which affects its hydrogen-bonding capabilities.
To illustrate the expected molecular geometry, the following table presents typical bond lengths and angles observed in a closely related nitroaniline derivative.
| Parameter | Expected Value | Reference Compound |
|---|---|---|
| C-NO₂ Bond Length | ~1.45 Å | N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline |
| C-NH₂ Bond Length | ~1.36 Å | N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline |
| C≡C Bond Length | ~1.20 Å | General Alkyne Data |
| C-C≡C Bond Angle | ~178° | General Alkyne Data |
| O-N-O Bond Angle | ~123° | Nitrobenzene Derivatives archive.org |
Analysis of Crystal Packing and Unit Cell Parameters
The way molecules pack in a crystal lattice is described by the unit cell parameters (a, b, c, α, β, γ) and the space group. This packing is a result of the molecules arranging themselves to achieve the most stable energetic state, driven by a combination of intermolecular forces. For substituted nitroanilines, a variety of space groups have been observed. For example, 2,4-dimethyl-6-nitroaniline (B108702) crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov Another related compound, N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline, crystallizes in the orthorhombic space group Pbca.
The unit cell dimensions for a given crystal are determined with high precision from X-ray diffraction data. The table below presents the unit cell parameters for a representative nitroaniline derivative to provide an example of such data.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 8.2473 |
| b (Å) | 7.5676 |
| c (Å) | 23.7798 |
| α (°) | 90 |
| β (°) | 91.717 |
| γ (°) | 90 |
| Volume (ų) | 1483.5 |
Unit cell parameters for 2-methyl-4-nitroaniline. ugr.es
Intermolecular Interactions in Crystalline Architectures
The solid-state structure of this compound systems is heavily influenced by a network of intermolecular interactions that dictate the final crystalline assembly. These interactions range from strong, directional hydrogen bonds to weaker, more diffuse forces.
Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, C-H⋯π)
Hydrogen bonds are among the most significant forces in determining the crystal packing of nitroanilines. The amino group (-NH₂) provides a hydrogen bond donor (N-H), while the nitro group (-NO₂) offers a strong hydrogen bond acceptor (O=N). This leads to the formation of robust N-H⋯O hydrogen bonds, which often link molecules into chains, sheets, or three-dimensional frameworks. mdpi.com For instance, in the crystal structure of 2-methyl-4-nitroaniline, molecules act as both double donors and double acceptors of N-H⋯O hydrogen bonds, creating a complex 3D network. ugr.es
In addition to the primary N-H⋯O interactions, weaker C-H⋯O hydrogen bonds can also play a crucial role in stabilizing the crystal structure. The aromatic C-H groups and, notably, the acetylenic C-H of the ethynyl (B1212043) group can act as hydrogen bond donors to the oxygen atoms of the nitro group.
Furthermore, C-H⋯π interactions are possible, where a C-H bond can interact with the electron-rich π-system of an adjacent aromatic ring. The ethynyl group's C-H is a particularly good candidate for this type of interaction. In some related structures, intramolecular hydrogen bonds, such as N-H⋯Br or N-H⋯π(C≡C), have also been observed, which can influence the molecular conformation. thieme-connect.com
Van der Waals Forces and Other Weak Interactions
Underlying all other interactions are the ubiquitous van der Waals forces. These are weaker, non-directional forces that arise from temporary fluctuations in electron density, leading to induced dipoles. While individually weak, the cumulative effect of these forces throughout the crystal lattice contributes significantly to the cohesive energy, especially in regions where stronger, more directional interactions are absent. In some nitroaniline structures, these dispersive forces are the primary interactions between layers or chains that are formed by stronger hydrogen bonds. mdpi.com Short intramolecular contacts, such as O⋯C, that are shorter than the sum of their van der Waals radii, have also been noted in related structures, indicating the presence of specific, weak attractive interactions. thieme-connect.com
Polymorphism and Pseudopolymorphism in this compound Derivatives
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While direct crystallographic studies on the polymorphism of this compound are not extensively documented in the reviewed literature, significant insights can be drawn from its close structural analogue, 2-iodo-4-nitroaniline (B1222051). The substitution of an iodo group with an ethynyl group represents a common isosteric replacement in crystal engineering, suggesting that the polymorphic behavior of 2-iodo-4-nitroaniline can serve as a valuable model.
Full crystal structural characterization of 2-iodo-4-nitroaniline has revealed the existence of at least three distinct polymorphs: a triclinic, an orthorhombic, and a monoclinic form. researchgate.netacs.orgucc.ie These forms can be differentiated by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy. ucc.ie
The various packing arrangements in these polymorphs are dictated by a delicate interplay of intermolecular interactions. In the triclinic polymorph (space group P-1), molecules are linked by paired N-H···O hydrogen bonds, forming chains that are further organized into sheets through nitro···I interactions and π–π stacking. researchgate.netcapes.gov.br The orthorhombic polymorph (space group Pbca) features single N-H···O hydrogen bonds that create spiral chains, which are then linked by nitro···O and π–π stacking interactions into a three-dimensional network. researchgate.netcapes.gov.br Studies have shown that solvent-mediated transformations often lead to the formation of the most stable monoclinic form from the triclinic and orthorhombic polymorphs. researchgate.netucc.ie
Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a relevant consideration. Studies on other nitroaniline derivatives have shown the formation of stable solvates and hydrates. researchgate.net For instance, the co-crystal of progesterone (B1679170) with 2-chloro-4-nitroaniline (B86195) was obtained from an ethanol/water mixture, highlighting the potential for solvent inclusion in the crystal lattice. nih.gov Given the functional groups present in this compound, it is plausible that it could form hydrates or solvates depending on the crystallization solvent, a phenomenon that would require characterization by techniques like thermogravimetric analysis (TGA) and single-crystal X-ray diffraction.
| Parameter | Triclinic Form | Orthorhombic Form | Monoclinic Form |
|---|---|---|---|
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pbca | P21/c |
| a (Å) | 7.46 | 7.40 | 12.11 |
| b (Å) | 8.01 | 10.37 | 3.82 |
| c (Å) | 8.11 | 22.25 | 20.37 |
| α (°) | 98.53 | 90 | 90 |
| β (°) | 107.82 | 90 | 103.38 |
| γ (°) | 108.57 | 90 | 90 |
| Volume (Å3) | 419.7 | 1711.2 | 915.6 |
Crystal Engineering Strategies for Tailored Solid-State Structures
Crystal engineering provides a powerful toolkit for designing and controlling the solid-state architecture of molecular compounds to achieve desired physical and chemical properties. nih.gov This is particularly relevant for nitroaniline derivatives, which are of interest for applications in nonlinear optics (NLO) where a non-centrosymmetric crystal packing is often required. The primary strategies revolve around the predictable and directional nature of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. smolecule.com
A key crystal engineering strategy is co-crystallization, which involves combining a target molecule with a second molecule (a "co-former") in a single crystal lattice. nih.gov This approach has been successfully applied to various nitroaniline derivatives. For example, a study on the co-crystallization of the pharmaceutical compound progesterone with 2-chloro-4-nitroaniline (CNA) demonstrated the formation of a stable co-crystal. nih.govmdpi.com In the PROG-CNA co-crystal, the structure is stabilized by C-H···O hydrogen bonds and C-H···π interactions, resulting in altered physicochemical properties, such as an improved dissolution rate for progesterone. nih.gov
Another example is the formation of co-crystals between caffeine (B1668208) and various substituted nitroanilines, including 2-iodo-4-nitroaniline. rsc.orglookchem.com These co-crystals exhibit a range of structures, from two-dimensional flat layers to complex 3D interlocked networks, held together by a combination of N-H···O, C-H···O, and other weak interactions. rsc.org The resulting crystal packing directly influences the mechanical properties of the crystals, with layered structures showing shear deformation and interlocked structures exhibiting brittle behavior. rsc.org
For this compound, these strategies offer a pathway to manipulate its solid-state assembly. The amino and nitro groups provide robust hydrogen bond donor and acceptor sites, respectively, which can be used to form predictable supramolecular synthons with a wide variety of co-formers. The ethynyl group can act as a weak hydrogen bond donor (C-H···X) or as a π-system acceptor, adding another layer of control. By selecting appropriate co-formers—such as other aromatic compounds capable of π-stacking, or molecules with complementary hydrogen bonding sites—it is possible to guide the assembly of this compound into specific crystalline architectures. This could be used to, for instance, enforce a non-centrosymmetric arrangement for NLO applications or to modify its solubility and stability.
| Target Molecule | Co-former | Resulting Interactions | Reference |
|---|---|---|---|
| Progesterone | 2-Chloro-4-nitroaniline | C-H···O hydrogen bonds, C-H···π interactions | nih.gov |
| Caffeine | 2-Iodo-4-nitroaniline | N-H···O, C-H···O hydrogen bonds | rsc.orglookchem.com |
| Caffeine | 4-Nitroaniline (B120555) | Hydrogen bonds, 3D interlocked packing | rsc.org |
| Caffeine | 2-Chloro-5-nitroaniline | 2D flat layer structure | rsc.org |
Computational Chemistry and Theoretical Studies of 2 Ethynyl 4 Nitroaniline
Quantum Chemical Calculation Methodologies
The theoretical investigation of 2-Ethynyl-4-nitroaniline has been approached using sophisticated computational methods to predict its properties with a high degree of accuracy. These methods provide a foundational understanding of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has been a cornerstone in the computational analysis of nitroaniline derivatives. researchgate.netresearchgate.net This method is particularly effective for studying the electronic structure of molecules in their ground state. researchgate.net DFT calculations are instrumental in optimizing molecular geometries and predicting a variety of electronic properties, including those relevant to nonlinear optics. For similar molecules, DFT has been shown to be a powerful tool for understanding charge transfer mechanisms, which are crucial for photothermal therapy applications.
Ab Initio Methods
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to studying molecular systems. dokumen.pub The Hartree-Fock (HF) method is a fundamental ab initio technique that has been applied to understand the electronic properties of related aniline (B41778) compounds. researchgate.net For complex processes, such as unimolecular decomposition, advanced ab initio methods have been used to calculate reaction barriers and pathways with high precision. acs.org These methods are computationally intensive but provide a high level of theoretical accuracy.
Basis Set Selection and Computational Parameters
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. For nitroaniline and its derivatives, basis sets such as 6-31G* and 6-311++G(d,p) have been commonly employed in conjunction with DFT methods like B3LYP. researchgate.netresearchgate.net The selection of an appropriate basis set is critical for obtaining reliable results for molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For instance, studies on similar systems have utilized the B3LYP functional with the 6-311G(d) basis set to model absorption spectra and compute static first hyperpolarizabilities. acs.org
Electronic Structure Analysis
The electronic properties of this compound, particularly its frontier molecular orbitals and charge distribution, are key to understanding its reactivity and optical characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations and Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to describing the electronic transitions within a molecule. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and stability. irjweb.comthaiscience.info A smaller energy gap is generally associated with higher reactivity and is indicative of potential applications in areas like optoelectronics. researchgate.net For 4-nitroaniline (B120555), the HOMO-LUMO energy gap has been theoretically determined to be 4.24 eV. researchgate.net The introduction of substituents can significantly alter this gap; electron-donating groups tend to reduce the gap, while electron-withdrawing groups increase it. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Nitroaniline | -6.78 | -2.54 | 4.24 researchgate.net |
| p-Nitroaniline | - | - | 3.8907 thaiscience.info |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. It is used to predict sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.
For molecules in the nitroaniline family, MEP maps consistently reveal specific patterns of charge distribution. Theoretical studies on analogous compounds, such as p-nitroaniline and 2,5-dimethyl-4-nitroaniline, show a region of significant negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atoms of the nitro (-NO₂) group. tci-thaijo.orgbiosynth.com This high electron density makes the nitro group a prime site for electrophilic attack.
Conversely, the region around the amino (-NH₂) group and its hydrogen atoms typically displays a positive or less negative electrostatic potential (colored blue), indicating it as a nucleophilic site and a hydrogen bond donor. tci-thaijo.org For this compound, the MEP surface is expected to follow this trend. The ethynyl (B1212043) group (C≡CH) would also influence the potential map, though the dominant features remain the strong acceptor nature of the nitro group and the donor nature of the amino group. These potential maps are crucial for understanding how the molecule will interact with other reagents and in crystal packing. biosynth.com
Geometry Optimization and Conformational Landscapes
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. Density Functional Theory (DFT) is a common method for these calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher. nih.govcnr.it
A significant structural feature in substituted nitroanilines is the potential for non-planarity. Computational studies on various nitroaniline derivatives have shown that the amino group is often slightly pyramidalized and displaced from the plane of the aromatic ring. researchgate.net This is a result of the balance between the energy gain from π-conjugation (which favors planarity) and the inherent sp³ character of the nitrogen atom.
For this compound, the optimized geometry would reflect this balance. The nitro group tends to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. The ethynyl group is linear and its orientation relative to the adjacent amino group would be a key conformational parameter. Studies on the closely related 4-nitro-2-(phenylethynyl)aniline (B8351172) have indicated that molecules can orient in various directions within a crystal, suggesting a degree of conformational flexibility. optica.org The final, lowest-energy conformation is a result of minimizing steric hindrance and maximizing favorable electronic interactions.
Below is a table of typical optimized geometric parameters for a substituted nitroaniline, calculated using DFT methods, which provides a reference for the expected values in this compound.
Table 1: Representative Calculated Geometric Parameters for a Substituted Nitroaniline Moiety (Note: These are representative values from related molecules and may differ slightly for this compound)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-NO₂ | ~1.46 Å |
| N-O (in NO₂) | ~1.21 Å | |
| C-NH₂ | ~1.39 Å | |
| C-C (aromatic) | ~1.40 Å | |
| C≡C | ~1.20 Å | |
| ≡C-H | ~1.06 Å | |
| Bond Angle | O-N-O | ~120° |
| C-C-N (NO₂) | ~120° | |
| C-C-N (NH₂) | ~120° | |
| Dihedral Angle | C-C-N-H | Variable (non-planar) |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.
Theoretical Vibrational Spectra Calculation (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de DFT calculations can predict the frequencies and intensities of these vibrations. faccts.defaccts.de The B3LYP functional combined with a 6-31G* or larger basis set is a standard approach for these calculations on nitroaniline derivatives. nih.gov
The calculated spectra for this compound would exhibit characteristic peaks corresponding to its functional groups. Key expected vibrations include:
-NO₂ group: Symmetric and asymmetric stretching vibrations, typically found in the regions of 1300-1370 cm⁻¹ and 1500-1550 cm⁻¹, respectively.
-NH₂ group: Symmetric and asymmetric N-H stretching vibrations, usually appearing in the 3300-3500 cm⁻¹ range.
-C≡CH group: The C≡C stretch is a weak to medium band typically seen around 2100-2140 cm⁻¹, while the ≡C-H stretch gives a sharp, strong band around 3300 cm⁻¹.
Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are frequently scaled by an empirical factor to improve agreement with experimental spectra. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on DFT calculations of analogous compounds)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | 3450 - 3500 |
| Symmetric Stretch | 3350 - 3400 | |
| Scissoring | 1600 - 1640 | |
| Ethynyl (-C≡CH) | ≡C-H Stretch | ~3300 |
| C≡C Stretch | 2100 - 2140 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |
| Symmetric Stretch | 1300 - 1370 | |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netfaccts.demdpi.com
For this compound, theoretical calculations would predict distinct chemical shifts for each unique proton and carbon atom.
¹H NMR: The aromatic protons would appear in the range of 6.5-8.5 ppm, with their exact shifts influenced by the electronic effects of the ortho, meta, and para substituents. The protons of the amino group (-NH₂) would likely be a broad singlet, while the acetylenic proton (≡C-H) would appear as a sharp singlet, typically in the 3-4 ppm region.
¹³C NMR: The aromatic carbons would resonate between 110-150 ppm. The carbon attached to the nitro group (C-NO₂) would be deshielded (higher ppm value), while the carbon attached to the amino group (C-NH₂) would be shielded (lower ppm value). The two ethynyl carbons (C≡C) would be found in the 70-90 ppm range.
Correlating these predicted shifts with experimental data allows for unambiguous assignment of the NMR signals. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for a this compound Framework (Based on GIAO calculations of analogous compounds)
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| C-NO₂ | 145 - 150 |
| C-NH₂ | 148 - 153 |
| C-C≡CH | 110 - 115 |
| Aromatic CH | 115 - 130 |
| -C ≡CH | 80 - 85 |
| -C≡C H | 75 - 80 |
UV-Vis Absorption Maxima Calculation
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. science.govfaccts.defaccts.de It provides information about the energies of electronic transitions (absorption maxima, λ_max) and their intensities (oscillator strengths).
For donor-acceptor molecules like this compound, the lowest energy absorption band in the UV-Vis spectrum is typically dominated by an intramolecular charge-transfer (ICT) transition. e-journals.in This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron-donating amino group and the π-system, to the Lowest Unoccupied Molecular Orbital (LUMO), which is mainly centered on the electron-withdrawing nitro group.
TD-DFT calculations on similar nitroaniline-based chromophores predict strong ICT bands. optica.orgsciencepublishinggroup.com For this compound, the ethynyl group extends the π-conjugation, which is expected to cause a bathochromic (red) shift of the absorption maximum compared to p-nitroaniline.
Table 4: Representative TD-DFT Calculated UV-Vis Data for Donor-Acceptor Nitroaromatics (Data from analogous systems to illustrate typical values)
| Compound | Calculated λ_max (nm) | Oscillator Strength (f) | Dominant Transition |
|---|---|---|---|
| p-Nitroaniline | ~330-350 | ~0.2-0.4 | HOMO → LUMO (ICT) |
| 2-Methyl-4-nitroaniline | ~360-380 | ~0.3-0.5 | HOMO → LUMO (ICT) |
| 4-Nitro-2-(phenylethynyl)aniline | ~400-420 | ~0.5-0.7 | HOMO → LUMO (ICT) |
Prediction of Molecular Electric Properties
The arrangement of donor and acceptor groups in this compound makes it a candidate for nonlinear optical (NLO) applications. Computational methods can predict key molecular electric properties that govern NLO activity, such as the dipole moment (μ) and the first hyperpolarizability (β). acs.org
The first hyperpolarizability (β) is the primary determinant of second-order NLO activity. Large β values are characteristic of push-pull systems with significant ICT character. e-journals.in Theoretical studies consistently show that nitroaniline derivatives possess large β values. researchgate.netmdpi.com The extended conjugation provided by the ethynyl linker in this compound is expected to enhance the charge transfer and thus lead to a significant hyperpolarizability.
Table 5: Representative Calculated Electric Properties for Nitroaniline Derivatives (Values are method-dependent and serve as a general comparison)
| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [10⁻³⁰ esu] |
|---|---|---|
| p-Nitroaniline | ~6-7 D | ~9-15 |
| 2-Methyl-4-nitroaniline | ~6-8 D | ~12-20 |
| N,N-dimethyl-4-nitroaniline | ~7-9 D | ~25-40 |
Computational and Theoretical Research on this compound Remains Limited
Following a comprehensive search of scientific literature and databases, it has been determined that specific computational and theoretical studies focusing on the chemical compound this compound are not publicly available. In-depth research into its dipole moments, polarisabilities, hyperpolarisabilities, and theoretical reaction pathways appears to be a niche area with no published data.
Consequently, the generation of a scientifically accurate article with detailed research findings, as per the requested outline, is not possible at this time. The required data for the following sections does not exist in the searched scientific literature:
Dipole Moments
Theoretical Insights into Reactivity and Reaction Pathways
While computational studies have been performed on related molecules such as p-nitroaniline and other derivatives, these findings cannot be directly and accurately extrapolated to this compound without dedicated research on the specific compound. The presence of the ethynyl group at the ortho position relative to the amino group introduces unique electronic and steric effects that would significantly influence its properties in ways not captured by models of simpler analogues.
Further theoretical investigation, including quantum chemical calculations using methods like Density Functional Theory (DFT), would be required to elucidate the specific electronic and reactive properties of this compound. Until such studies are conducted and published, a detailed and authoritative article on its computational chemistry cannot be compiled.
Applications in Advanced Materials and Supramolecular Chemistry Involving 2 Ethynyl 4 Nitroaniline
Integration into Organometallic Polymers and Coordination Complexes
The presence of the ethynyl (B1212043) and amino functionalities allows 2-ethynyl-4-nitroaniline to act as a versatile ligand in the construction of organometallic polymers and coordination complexes. These materials are of significant interest due to their tunable electronic, optical, and catalytic properties.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The selection of the organic linker is crucial as it dictates the properties of the resulting MOF. ossila.com this compound and its derivatives can function as bridging ligands in MOFs. ambeed.com The ethynyl group can coordinate with metal centers, while the aniline (B41778) moiety provides a site for further functionalization or can influence the electronic properties of the framework.
The incorporation of ligands with ethynyl groups can lead to the formation of interpenetrated MOF structures, which can enhance framework stability and improve selectivity in gas adsorption. researchgate.net For instance, ethynyl-based ligands have been used to construct MOFs with selective adsorption for C2H2 over CO2 and CH4. researchgate.net Furthermore, the nitro and amino groups on the aromatic ring of this compound can introduce polarity and specific interaction sites within the MOF pores. The nitro group, in particular, can engage in nitro-π interactions, which can be a significant factor in the packing and adsorption properties of the material. researchgate.net
The synthesis of luminescent MOFs often employs mixed-ligand strategies to create 2D or 3D frameworks. rsc.org Ethynyl-containing ligands, in combination with others like those bearing carboxylic acid groups, can coordinate to metal centers such as Co(II) and Zn(II) to form these structures. rsc.org The resulting MOFs can exhibit interesting sensing behaviors, particularly towards nitroaromatic compounds, due to the π-electron-rich environment created by the ligands. rsc.org
Metallocages are discrete, self-assembled, three-dimensional structures formed by the coordination of metal ions with organic ligands. researchgate.net These structures can encapsulate guest molecules and have applications in catalysis, drug delivery, and sensing. researchgate.netresearchgate.net The rigid and directional nature of the ethynyl group in this compound makes it a suitable component for the programmed assembly of such discrete coordination structures. researchgate.net
For example, ligands containing two ethynylpyridine units have been shown to coordinate with metal centers like palladium (Pd) and platinum (Pt) to form M2L4 type metallocages. researchgate.net The rigidity of these ligands promotes the formation of discrete cages rather than polymeric assemblies. researchgate.net The functional groups on the ligand, such as the amino group in aniline derivatives, can be directed towards the interior of the cage, creating a specific chemical environment. escholarship.org This endohedral functionality is key to mimicking the active sites of enzymes. escholarship.org These cages can then encapsulate other molecules, such as anionic metal complexes, through electrostatic interactions and hydrogen bonding. researchgate.net
The synthesis of these supramolecular cages is often achieved through thermodynamically controlled self-assembly. researchgate.net The resulting structures can be characterized by various techniques including NMR spectroscopy and X-ray crystallography to confirm the formation of the desired cage-like architecture. researchgate.net
Bridging Ligand Functionality in Metal-Organic Frameworks (MOFs)
Supramolecular Self-Assembly and Non-Covalent Interactions
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is a prime candidate for designing self-assembling systems due to its capacity for forming multiple, specific non-covalent bonds.
The design of complex supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. acs.org The functional groups on this compound—the amino, nitro, and ethynyl groups—provide multiple points for such interactions, enabling the construction of well-defined assemblies. sciengine.com These interactions can guide the formation of one-, two-, or three-dimensional structures.
The process of self-assembly can be initiated and controlled by carefully selecting the molecular building blocks and the conditions under which they interact. nih.gov For instance, the formation of supramolecular nanotubes and other complex architectures can be achieved using amphiphilic molecules that self-assemble in solution. acs.org The specific geometry and electronic properties of this compound can be exploited to direct the formation of such ordered structures. The interplay of different non-covalent forces, such as hydrogen bonding and π-π stacking, is crucial in determining the final architecture. rsc.org
Hydrogen bonds and π-π stacking are two of the most important non-covalent interactions in supramolecular chemistry, and both are prominent features of this compound. rsc.orgresearchgate.net The amino group is a strong hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. wikipedia.org This allows for the formation of robust and directional hydrogen-bonded networks, which are fundamental to the design of molecular crystals and other self-assembled materials. acs.orgresearchgate.net
The aromatic ring of this compound facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. mdpi.comrsc.org These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of larger supramolecular assemblies and play a significant role in the packing of molecules in the solid state. uh.edu The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring creates a significant dipole moment, which can influence the nature and strength of these π-π stacking interactions. researchgate.net The combination of hydrogen bonding and π-π stacking can lead to the formation of complex, multi-dimensional supramolecular structures. researchgate.net For example, molecules can be linked into chains by hydrogen bonds, and these chains can then be interconnected into sheets or three-dimensional frameworks through π-π stacking. researchgate.net
Design and Construction of Supramolecular Architectures
Design and Synthesis of Chromophores for Nonlinear Optics (NLO)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are essential for applications in optical communications, data storage, and frequency conversion. mdpi.com The design of NLO chromophores often involves creating molecules with a large change in dipole moment upon excitation, which is typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system. researchgate.net
This compound possesses the classic "push-pull" structure of a D-π-A chromophore, where 'D' is the electron-donating amino group, 'A' is the electron-accepting nitro group, and 'π' is the conjugated system of the aromatic ring and the ethynyl group. rsc.org The ethynyl group extends the π-conjugation, which can lead to enhanced NLO properties. researchgate.net The incorporation of such chromophores into polymers can lead to materials with large second-order NLO responses. acs.orgresearchgate.net
Structure-Property Relationships for Second-Order NLO Materials
The efficacy of organic molecules for second-order NLO applications is quantified by their first hyperpolarizability (β). The structure of this compound is archetypal for a high-β chromophore, and its properties are governed by well-established structure-property relationships. optica.orgscielo.org.mx
At a fundamental level, large molecular first hyperpolarizabilities (β) in organic materials arise from dipolar molecules that contain strong electron-donating and electron-accepting groups linked by a highly delocalized conjugated π-electron system. mdpi.com In nitroaniline derivatives, the amino group (-NH2) acts as an electron donor and the nitro group (-NO2) as a strong electron acceptor, creating an asymmetric charge distribution across the phenyl ring that is favorable for NLO effects. rasayanjournal.co.in The presence of the ethynyl (alkyne) group in this compound extends the π-conjugation length of the system. optica.org For a given donor-acceptor pair, increasing the length of the π-electron system that connects them can substantially increase the hyperpolarizability. optica.org
For bulk materials, achieving a high second-order NLO susceptibility (χ⁽²⁾) requires not only molecules with a large β but also their specific non-centrosymmetric alignment in the solid state. mdpi.com The intermolecular interactions, such as hydrogen bonds between the amino and nitro groups in nitroaniline derivatives, can promote the formation of infinite polar chains, which is a beneficial arrangement for designing efficient NLO materials. rasayanjournal.co.in
Table 1: Comparison of Calculated Hyperpolarizability (β) Values for Nitroaniline and Related Derivatives This table presents theoretical data to illustrate structure-property trends. Absolute values can vary significantly based on the computational method and experimental conditions.
| Compound Name | Key Structural Features | Relative Hyperpolarizability (β) Contribution |
|---|---|---|
| para-Nitroaniline | Benchmark D-π-A system. | Baseline |
| 2-Methyl-4-nitroaniline | Addition of a methyl group at the ortho position. | Can influence crystal packing and electronic properties. optica.org |
| This compound | Ethynyl group extends π-conjugation. | Expected increase in β compared to para-nitroaniline. |
| N,N-dimethyl-4-nitroaniline | Stronger amino donor group. | Significant increase in β due to enhanced donor strength. |
| 4-Nitrostilbene | Longer π-bridge (ethene vs. benzene). | Substantial increase in β due to extended conjugation. optica.org |
Donor-Acceptor Chromophore Design Principles
The design of effective NLO chromophores hinges on the "push-pull" or Donor-π-Acceptor (D-π-A) model. nih.govresearchgate.net This principle is central to the function of this compound as a building block for NLO materials. The arrangement of its functional groups creates a molecule with a significant dipole moment and a highly polarizable electronic system.
The key components of the D-π-A design are:
The Electron Donor (D): The amino (-NH2) group in this compound serves as the electron donor, "pushing" electron density into the π-system. The strength of the donor is a critical factor; stronger donors like dialkylamino groups generally lead to larger NLO responses. nih.gov
The Electron Acceptor (A): The nitro (-NO2) group is a powerful electron acceptor that "pulls" electron density from the π-system. The combination of a strong donor and a strong acceptor creates a significant intramolecular charge transfer (ICT) character, which is fundamental to second-order NLO activity. nih.gov
The π-Conjugated Bridge: The phenyl ring and the attached ethynyl group constitute the π-bridge. This bridge facilitates the electronic communication between the donor and acceptor. researchgate.net The nature and length of the π-bridge are crucial tuning parameters. Introducing an ethynyl linker can lengthen the conjugation path, which often enhances the hyperpolarizability. researchgate.net
The goal of D-π-A design is to maximize the molecular hyperpolarizability (β) while maintaining transparency at the operational wavelengths and ensuring sufficient thermal and chemical stability. nih.gov An effective design enhances electronic distribution, induces charge separation upon excitation, and reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org Computational methods like Density Functional Theory (DFT) are widely used to predict the NLO properties of newly designed chromophores and to understand the electronic contributions of each molecular component. nih.gov
Role as a Precursor in Functional Organic Materials
The reactive ethynyl group makes this compound a versatile precursor for the synthesis of a variety of functional organic materials, especially conjugated polymers. researchgate.net The carbon-carbon triple bond provides a rigid, linear structural unit and serves as a key reactive handle for polymerization and cross-coupling reactions.
One of the most important synthetic methods utilizing this type of precursor is the Sonogashira cross-coupling reaction . mdpi.comnih.gov This palladium- and copper-catalyzed reaction efficiently forms C(sp)-C(sp²) bonds, linking terminal alkynes (like the ethynyl group on this compound) with aryl halides. mdpi.comnih.gov This methodology is a cornerstone for building complex π-conjugated systems, including oligomers and polymers.
A close analogue, 2,6-diethynyl-4-nitroaniline, has been explicitly used as a monomeric precursor to create organometallic polymers with second-order NLO properties. acs.org In this work, the diethynyl monomer was reacted with platinum(II) or palladium(II) bisphosphine dihalide complexes. The resulting organometallic polymers feature a rigid-rod structure with the metal centers integrated into the conjugated backbone, a structure known to be beneficial for NLO applications. acs.org
The ethynyl group can also participate in other coupling reactions, such as oxidative homocoupling (e.g., Glaser-Hay coupling), to form butadiyne linkages, further extending the conjugated system. The ability to use this compound as a building block allows for the systematic construction of materials where the intrinsic NLO properties of the nitroaniline core are incorporated into a larger, processable macromolecular structure. researchgate.netsqu.edu.om These resulting polymers are investigated for applications in molecular electronics and as sensory materials. nih.govrsc.org
Table 2: Examples of Functional Materials Derived from Ethynyl-Nitroaniline Precursors
| Precursor Type | Synthetic Reaction | Resulting Material Class | Potential Application | Reference |
|---|---|---|---|---|
| Diethynyl-nitroaniline | Dehydrohalogenation Polycondensation (Metal-Carbon Coupling) | Organometallic Polymers (Pt, Pd) | Second-Order NLO Materials | acs.org |
| Ethynyl-nitroaniline | Sonogashira Coupling | Arylene Ethynylene Polymers/Oligomers | Molecular Electronics, NLO | mdpi.comnih.gov |
| Terminal Alkynes | Oxidative Coupling (e.g., Glaser-Hay) | Poly(arylene diacetylenes) | Conjugated Polymers | |
| Ethynyl-nitroaniline | Cycloaddition Reactions (e.g., "Click" Chemistry) | Functionalized Polymers, Triazole-containing materials | Materials Science | |
| 2-Ethynylaniline derivatives | Sonogashira Coupling | Substituted Ethynylanilines | Synthesis of Heterocycles, Complex Molecules | rsc.org |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
